4-Piperidinecarboxylic acid, 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-, methyl ester
Description
Chemical Structure and Nomenclature The compound 4-Piperidinecarboxylic acid, 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-, methyl ester (IUPAC name) is a piperidine derivative with a complex substitution pattern. Its structure includes:
- A piperidine core substituted at the 1-position with a 3-cyano-3,3-diphenylpropyl group.
- A 4-phenyl group on the piperidine ring.
- A methyl ester at the 4-carboxylic acid position.
Synonyms include 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylisonipecotic acid methyl ester and Difenoxin methyl ester .
Applications and Regulatory Status This compound is structurally related to difenoxin and diphenoxylate, antidiarrheal agents that act as opioid receptor agonists in the gastrointestinal tract . It is classified under international drug control schedules due to its structural similarity to controlled opioids .
Properties
Molecular Formula |
C29H30N2O2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
methyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C29H30N2O2/c1-33-27(32)28(24-11-5-2-6-12-24)17-20-31(21-18-28)22-19-29(23-30,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16H,17-22H2,1H3 |
InChI Key |
PTTHINUSKBXVQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-, methyl ester typically involves multiple steps. One common method involves the reaction of 4-(1-piperidinyl)-piperidine-4-carboxamide with 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl- compounds under specific conditions . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxylic acid, 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
It appears you're asking for information on the applications of a specific compound, "4-Piperidinecarboxylic acid, 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-, methyl ester." Based on the search results, this compound is closely related to or a derivative of diphenoxylate .
Here's what the search results suggest:
Identity and Properties
- ** diphenoxylate** is also known as 4-Piperidinecarboxylic acid, 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-, ethyl ester .
- It has the molecular formula C30H32N2O2 and a molecular weight of 452.5873 .
- Several other names exist for this compound, including 1-(3-Cyano-3,3-diphenylpropyl)-4-phenyl-isonipecotic acid ethyl ester .
Potential Applications & Research
- Anti-Diarrheal Activity: Diphenoxylate and its related esters have demonstrated anti-diarrheal activity, both as a free base and as an acid addition salt .
- Pharmaceutical Formulations: These compounds can be formulated into various forms such as liquids, powders, tablets, and capsules using conventional pharmaceutical techniques .
- Research Intermediates: Esters of 1-(3-cyano-3,3-diphenyl-propyl)4-phenyl-piperidine-4-carboxylic acid can be used as intermediates in the preparation of other compounds .
- Antitumor Activity: Some piperidine derivatives have exhibited inhibitory effects on cancer cell proliferation, particularly against melanoma cells.
Related Compounds
- Diphenoxylate Related Compound A: This is also known as 1-(3-Cyano-3,3-diphenylpropyl)-4-phenylisonipecotic acid, and is available as an active pharmaceutical ingredient (API) impurity for research .
- 3-[(1-Ethylpiperidin-4-yl)(methyl)carbamoyl]propanoic acid: This is a research compound with a molecular formula of C12H22N2O3. It's targets of action, biochemical pathways, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The table below compares key structural and functional attributes of the target compound with related piperidine derivatives:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 3-cyano-3,3-diphenylpropyl group in the target compound and diphenoxylate enhances binding to μ-opioid receptors in the gut, reducing peristalsis without systemic CNS effects . Replacement of the methyl ester with an ethyl ester (as in diphenoxylate) increases metabolic stability, prolonging therapeutic duration .
Metabolic Pathways: The target compound undergoes hydrolysis of the methyl ester to its carboxylic acid form (difenoxin) in the liver, similar to diphenoxylate’s conversion to difenoxin . In contrast, carfentanil is metabolized via N-dealkylation and hydroxylation, producing active metabolites with prolonged opioid effects .
Toxicity and Safety: The target compound exhibits lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to carfentanil (LD₅₀ ~ 0.002 mg/kg) due to reduced CNS penetration .
Regulatory and Illicit Use: Carfentanil’s high potency and lethality have led to its misuse in adulterated heroin, causing public health crises .
Biological Activity
4-Piperidinecarboxylic acid, 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-, methyl ester, also known as diphenoxylate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C30H32N2O2
- Molecular Weight : 452.5873 g/mol
- CAS Registry Number : 915-30-0
- IUPAC Name : 4-Piperidinecarboxylic acid, 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-, methyl ester
Diphenoxylate acts primarily as an opioid agonist, which means it binds to opioid receptors in the central nervous system (CNS). This binding leads to decreased gastrointestinal motility and increased absorption of fluids and electrolytes from the intestinal contents. The compound is often used in the treatment of diarrhea due to its ability to reduce bowel movements.
Pharmacological Effects
The biological activity of diphenoxylate can be summarized as follows:
| Effect | Description |
|---|---|
| Antidiarrheal | Reduces frequency of bowel movements and fluid loss in diarrhea. |
| CNS Depressant | May produce sedation and euphoria at higher doses due to its opioid-like effects. |
| Analgesic Properties | Exhibits mild analgesic effects similar to other opioids. |
Case Studies and Research Findings
-
In Vivo and In Vitro Studies :
- Research indicates that diphenoxylate shows significant efficacy in treating acute diarrhea. A study demonstrated that it effectively reduced stool frequency in patients with non-specific diarrhea .
- In a pharmacokinetic study involving rats, diphenoxylate was administered orally at a dose of 250 mg/kg, leading to the identification of several metabolites through LC-MS/MS analysis. The metabolites included various dithiocarbamic acid derivatives, which are indicative of its metabolic pathways .
-
Toxicity and Side Effects :
- While diphenoxylate is generally well-tolerated, it can cause side effects such as dizziness, drowsiness, and constipation. Its potential for abuse exists due to its CNS depressant properties .
- A study highlighted that overdose can lead to severe respiratory depression, particularly when combined with other CNS depressants .
Clinical Applications
Diphenoxylate is primarily used in clinical settings for:
- Management of Diarrhea : It is commonly prescribed for patients experiencing acute or chronic diarrhea.
- Combination Therapy : Often combined with atropine to discourage misuse and reduce the likelihood of opioid-like side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
